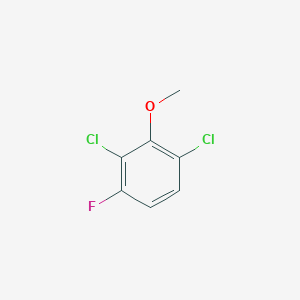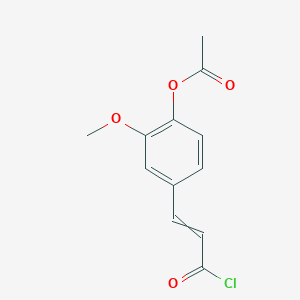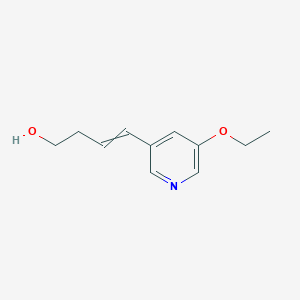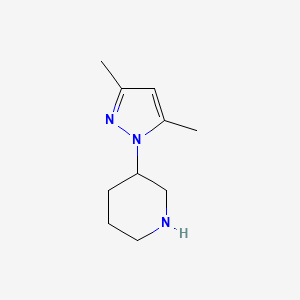
4-羟基-1-苯并呋喃-6-羧酸甲酯
描述
Methyl 4-hydroxy-1-benzofuran-6-carboxylate is a chemical compound belonging to the benzofuran family. . This compound is characterized by a benzofuran ring with a hydroxyl group at the 4-position and a carboxylate ester group at the 6-position.
科学研究应用
Methyl 4-hydroxy-1-benzofuran-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile chemical properties.
作用机制
Target of Action
Methyl 4-hydroxy-1-benzofuran-6-carboxylate is a benzofuran derivative . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
It is known that benzofuran derivatives exhibit good antimicrobial activity when the substituent on the 4-position contains halogens or hydroxyl groups .
Biochemical Pathways
Benzofuran derivatives are known to have significant effects on various types of cancer cells .
Pharmacokinetics
The compound has a molecular weight of 19217 , which may influence its bioavailability and pharmacokinetic profile.
Result of Action
Benzofuran derivatives are known to have significant cell growth inhibitory effects .
生化分析
Biochemical Properties
Methyl 4-hydroxy-1-benzofuran-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in modulating the oxidative stress levels within cells, thereby protecting them from damage. Additionally, Methyl 4-hydroxy-1-benzofuran-6-carboxylate can bind to certain proteins, altering their conformation and activity, which can influence various cellular processes .
Cellular Effects
Methyl 4-hydroxy-1-benzofuran-6-carboxylate has been observed to exert various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to activate the MAPK/ERK signaling pathway, which plays a crucial role in cell proliferation and differentiation. Furthermore, Methyl 4-hydroxy-1-benzofuran-6-carboxylate can upregulate the expression of antioxidant genes, enhancing the cell’s ability to combat oxidative stress .
Molecular Mechanism
The molecular mechanism of action of Methyl 4-hydroxy-1-benzofuran-6-carboxylate involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases, thereby modulating signal transduction pathways. Additionally, Methyl 4-hydroxy-1-benzofuran-6-carboxylate can influence gene expression by interacting with transcription factors, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-hydroxy-1-benzofuran-6-carboxylate have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that prolonged exposure to Methyl 4-hydroxy-1-benzofuran-6-carboxylate can lead to sustained upregulation of antioxidant defenses in cells, providing long-term protection against oxidative stress .
Dosage Effects in Animal Models
The effects of Methyl 4-hydroxy-1-benzofuran-6-carboxylate vary with different dosages in animal models. At low doses, it has been observed to exert beneficial effects, such as enhancing antioxidant defenses and reducing inflammation. At higher doses, it can lead to toxic effects, including liver and kidney damage. These findings highlight the importance of determining the optimal dosage for therapeutic applications of Methyl 4-hydroxy-1-benzofuran-6-carboxylate .
Metabolic Pathways
Methyl 4-hydroxy-1-benzofuran-6-carboxylate is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels within cells. Additionally, Methyl 4-hydroxy-1-benzofuran-6-carboxylate can modulate the activity of key metabolic enzymes, thereby affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, Methyl 4-hydroxy-1-benzofuran-6-carboxylate is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of Methyl 4-hydroxy-1-benzofuran-6-carboxylate plays a crucial role in its activity and function. It has been found to localize primarily in the cytoplasm and mitochondria, where it can interact with various biomolecules and influence cellular processes. Additionally, post-translational modifications, such as phosphorylation, can affect its localization and activity, directing it to specific cellular compartments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-hydroxy-1-benzofuran-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Methyl 4-hydroxy-1-benzofuran-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carboxylate ester group can be reduced to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, particularly at positions ortho and para to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated and nitrated benzofuran derivatives.
相似化合物的比较
Similar Compounds
Methyl 4-methoxy-1-benzofuran-6-carboxylate: Similar structure but with a methoxy group instead of a hydroxyl group.
Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone: A benzofuran derivative with different substituents and biological activities.
Psoralen and 8-methoxypsoralen: Benzofuran derivatives used in the treatment of skin diseases.
Uniqueness
Methyl 4-hydroxy-1-benzofuran-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and carboxylate ester groups allows for diverse chemical modifications and enhances its potential as a versatile intermediate in synthetic chemistry.
属性
IUPAC Name |
methyl 4-hydroxy-1-benzofuran-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-13-10(12)6-4-8(11)7-2-3-14-9(7)5-6/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBMFLNFZUZNRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C2C=COC2=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[5-Fluoro-2-(oxan-4-ylmethoxy)phenyl]boronic acid](/img/structure/B1442939.png)
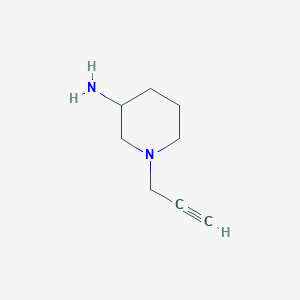
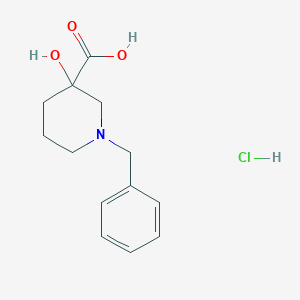
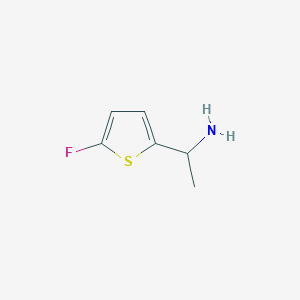

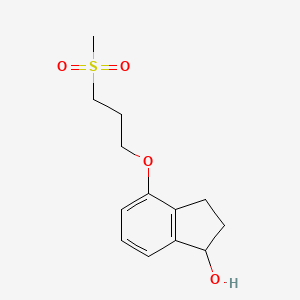

![[4-(Pyrimidin-2-yl)morpholin-2-yl]methanol](/img/structure/B1442951.png)

